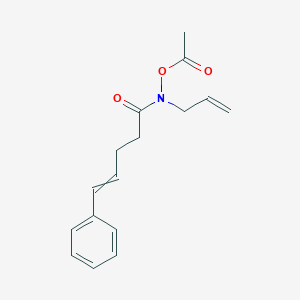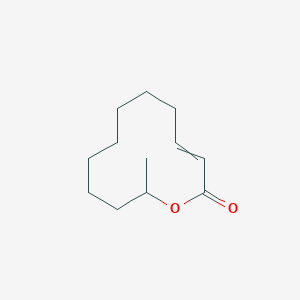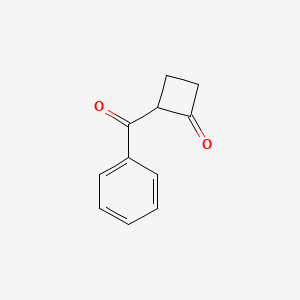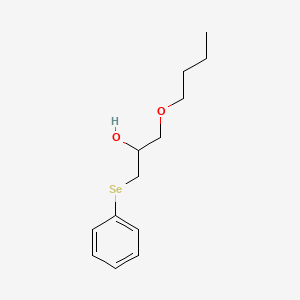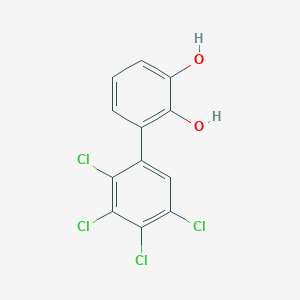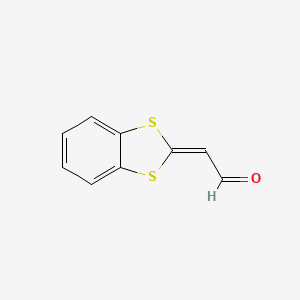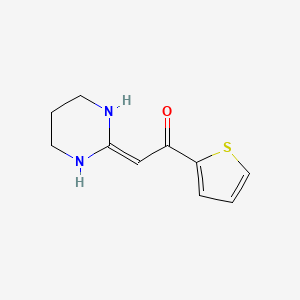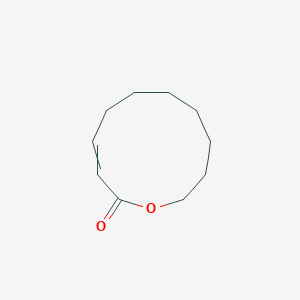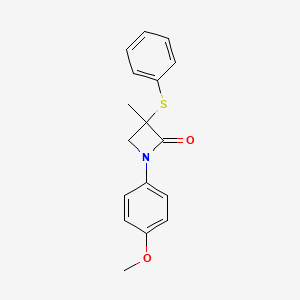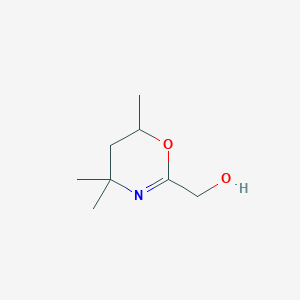
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol is an organic compound with a unique structure that includes an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol can be achieved through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine, followed by cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazine derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted oxazines and reduced derivatives, which can have different physical and chemical properties compared to the parent compound.
Applications De Recherche Scientifique
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound shares a similar structure but contains sulfur atoms instead of oxygen and nitrogen.
2,4,6-Trimethyl-1,3,5-dithiazine: Another related compound with a dithiazine ring structure
Uniqueness
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol is unique due to its oxazine ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
86354-09-8 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c1-6-4-8(2,3)9-7(5-10)11-6/h6,10H,4-5H2,1-3H3 |
Clé InChI |
ODJACBVCJIWIAG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N=C(O1)CO)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


